molecular formula C17H15F3N4O3S2 B611758 VU0467154

VU0467154

货号: B611758
分子量: 444.5 g/mol
InChI 键: UDSFKIFLJPECRN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

VU0467154 is a synthetic organic compound that acts as a positive allosteric modulator of the muscarinic acetylcholine receptor subtype M4. This receptor is part of the G protein-coupled receptor family and is involved in various physiological processes, including cognitive function and modulation of neurotransmitter release. This compound was initially developed by Vanderbilt University and has shown potential therapeutic applications in treating cognitive disorders and schizophrenia .

科学研究应用

Preclinical Studies

  • Cognitive Function : VU0467154 has been shown to improve performance in tasks assessing associative learning and memory. In wild-type mice, administration of this compound enhanced acquisition in both contextual and cue-mediated fear conditioning tasks .
  • Behavioral Impairment Reversal : The compound effectively reversed hyperlocomotion induced by MK-801, indicating its potential as an antipsychotic agent .
  • Anxiety and Social Behavior : In models such as Mecp2 +/– mice, this compound demonstrated efficacy in improving anxiety-related behaviors and social preferences, suggesting broader applications in mood disorders .

Pharmacokinetic Profile

This compound exhibits favorable pharmacokinetic properties that enhance its utility in research:

  • Half-Life : The compound has a half-life of approximately 5.7 hours in rats, allowing for sustained effects after administration .
  • Bioavailability : Oral administration yields high bioavailability (61%), which is crucial for effective dosing in studies .
  • Distribution : The compound shows moderate distribution to the brain, with a brain-to-plasma partition coefficient indicating effective central nervous system penetration .

Selectivity and Off-Target Effects

This compound has been assessed for selectivity against a wide array of potential off-target receptors. In extensive binding assays involving 57 different targets, it exhibited minimal off-target activity, primarily affecting the adenosine transporter at high concentrations. This selectivity underscores its potential as a therapeutic agent with reduced side effects compared to traditional antipsychotics .

Case Study 1: Schizophrenia Model

In a series of experiments utilizing the MK-801 model of schizophrenia, this compound was administered to evaluate its effects on cognitive deficits. Results indicated significant improvements in cognitive performance metrics compared to control groups treated with MK-801 alone. The findings suggest that M4 modulation could be a viable strategy for addressing cognitive impairments associated with schizophrenia .

Case Study 2: Anxiety Disorders

Research involving Mecp2 +/– mice highlighted this compound's efficacy in ameliorating anxiety-like behaviors. Behavioral assays demonstrated that treatment led to increased social interaction and reduced anxiety responses compared to untreated controls. This positions this compound as a potential candidate for treating anxiety disorders .

作用机制

Target of Action

The primary target of VU0467154 is the M4 muscarinic acetylcholine receptor (M4 mAChR) . This receptor subtype is part of the G protein-coupled receptor family and plays a crucial role in various physiological functions, including cognitive processes .

Mode of Action

This compound acts as a positive allosteric modulator (PAM) of the M4 mAChR . This means it enhances the receptor’s response to its natural ligand, acetylcholine, without directly activating the receptor itself . This interaction results in an increased response at M4 mAChRs, leading to a range of downstream effects .

Biochemical Pathways

The activation of M4 mAChRs by this compound can influence several biochemical pathways. These include the modulation of N-methyl-D-aspartate subtype of the glutamate receptor (NMDAR) hypofunction , which is thought to underlie many of the symptoms observed in schizophrenia . By enhancing the function of M4 mAChRs, this compound can potentially reverse these abnormalities .

Pharmacokinetics

This compound exhibits suitable pharmacokinetic properties for in vivo dosing . It has been found to be highly brain penetrant, indicating that it can cross the blood-brain barrier effectively . This property is crucial for its action on central nervous system targets like the M4 mAChR .

Result of Action

The action of this compound leads to several molecular and cellular effects. It has been shown to produce dose-dependent reductions in preclinical models predictive of antipsychotic-like activity . For instance, it can reverse hyperlocomotion in certain mouse models . Additionally, this compound has been found to enhance performance in preclinical models of associative learning and memory functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors While specific environmental influences on this compound are not detailed in the available literature, it’s known that factors such as pH, temperature, and the presence of other biological molecules can impact the action of similar compounds

生化分析

Biochemical Properties

“VU0467154” interacts with the M4 muscarinic acetylcholine receptor (mAChR), enhancing the response to acetylcholine . This interaction is characterized by a potentiation effect, with pEC50 values of 7.75, 6.2, and 6 for rat, human, and cynomolgus monkey M4 receptors, respectively .

Cellular Effects

The effects of “this compound” on cells are primarily mediated through its interaction with the M4 mAChR. By potentiating the response to acetylcholine, it can influence various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of “this compound” involves its binding to the M4 mAChR, where it acts as a positive allosteric modulator. This enhances the receptor’s response to acetylcholine, leading to changes in cell signaling and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, “this compound” has been shown to reverse amphetamine-induced hyperlocomotion in rats and mice

Dosage Effects in Animal Models

In animal models, the effects of “this compound” vary with dosage. For example, it has been shown to reverse amphetamine-induced hyperlocomotion in rats and mice at doses ranging from 1 to 56.6 mg/kg .

Metabolic Pathways

Given its interaction with the M4 mAChR, it is likely that it influences pathways related to acetylcholine signaling .

Subcellular Localization

Given its interaction with the M4 mAChR, it is likely that it is localized to regions of the cell where this receptor is present .

准备方法

The synthesis of VU0467154 involves multiple steps, starting with the preparation of the core thieno[2,3-c]pyridazine structure. The synthetic route typically includes the following steps:

    Formation of the thieno[2,3-c]pyridazine core: This involves the cyclization of appropriate precursors under controlled conditions.

    Functionalization: Introduction of functional groups such as amino, methyl, and carboxamide groups to the core structure.

    Final modifications: Attachment of the trifluoromethylsulfonylphenyl group to the core structure.

The reaction conditions for these steps often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity .

化学反应分析

VU0467154 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxamide groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

相似化合物的比较

VU0467154 is unique in its high selectivity and potency as a positive allosteric modulator of the muscarinic acetylcholine receptor subtype M4. Similar compounds include:

    LY2033298: Another positive allosteric modulator of the muscarinic acetylcholine receptor subtype M4.

    VU0476406: A closely related compound with similar pharmacological properties but optimized for in vivo studies in non-human primates.

These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and specific applications .

生物活性

VU0467154 is a potent positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR), which has garnered attention for its potential therapeutic applications in cognitive enhancement and the treatment of neuropsychiatric disorders. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant preclinical studies.

Overview of this compound

This compound, chemically known as 5-amino-3,4-dimethyl-N-(4-((trifluoromethyl)sulfonyl)benzyl)thieno[2,3-c]pyridazine-6-carboxamide, is characterized by its selective modulation of M4 receptors. It enhances the receptor's response to acetylcholine (ACh) without directly activating it. The compound exhibits an EC50 value of 17.7 nM, indicating strong potency in potentiating M4 receptor signaling compared to other known M4 PAMs .

Positive Allosteric Modulation
this compound acts by increasing the efficacy of ACh at the M4 receptor. It does not compete with ACh for binding but rather stabilizes the receptor in an active conformation, enhancing its signaling capabilities. This mechanism is crucial for its cognitive-enhancing effects observed in various animal models .

Pharmacokinetics
In pharmacokinetic studies, this compound demonstrated an elimination half-life of approximately 4.7 hours following a single intraperitoneal (IP) dose of 1 mg/kg in mice. Multiple dosing regimens have shown that steady-state concentrations can be achieved without significant alterations in metabolic clearance .

Cognitive Enhancement

Several studies have evaluated the cognitive-enhancing effects of this compound:

  • Memory Acquisition : In a study involving wild-type mice, this compound significantly improved performance in memory tasks, such as cue-mediated conditioned freezing assays. The compound was administered daily over ten days at doses ranging from 0.3 to 10 mg/kg, with notable enhancements observed at 3 mg/kg .
  • Reversal of MK-801 Effects : this compound effectively reversed cognitive deficits induced by MK-801, a noncompetitive NMDA antagonist. This suggests its potential utility in treating cognitive impairments associated with schizophrenia and other disorders .

Behavioral Studies

This compound has been shown to modulate various behavioral responses:

  • Hyperlocomotion Reversal : The compound successfully reversed amphetamine-induced hyperlocomotion in rats, demonstrating its ability to counteract stimulant-induced behavioral changes .
  • Effects on Parkinsonian Models : In hemiparkinsonian rat models, local infusion of this compound into the rostral pedunculopontine nucleus did not significantly affect levodopa-induced dyskinesias (LID), suggesting that while it has cognitive benefits, its role in motor function modulation may be limited .

Comparative Efficacy

The efficacy and selectivity of this compound compared to other M4 PAMs have been documented:

CompoundEC50 (nM)Maximal Response (%)Species Selectivity
This compound17.768Rat > Human > Cyno
LY203329864667Lower than this compound
VU015210025769Lower than this compound

This table illustrates that this compound possesses superior potency and efficacy compared to other M4 PAMs, making it a valuable candidate for further research and potential clinical applications .

属性

IUPAC Name

5-amino-3,4-dimethyl-N-[[4-(trifluoromethylsulfonyl)phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O3S2/c1-8-9(2)23-24-16-12(8)13(21)14(28-16)15(25)22-7-10-3-5-11(6-4-10)29(26,27)17(18,19)20/h3-6H,7,21H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSFKIFLJPECRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC2=C1C(=C(S2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VU0467154
Reactant of Route 2
Reactant of Route 2
VU0467154
Reactant of Route 3
VU0467154
Reactant of Route 4
VU0467154
Reactant of Route 5
Reactant of Route 5
VU0467154
Reactant of Route 6
VU0467154

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。